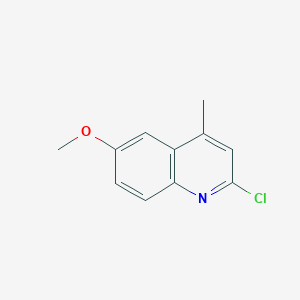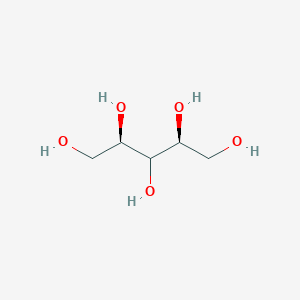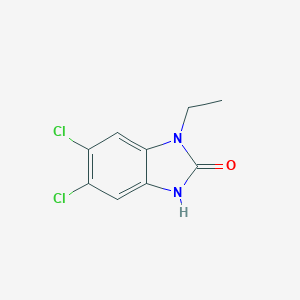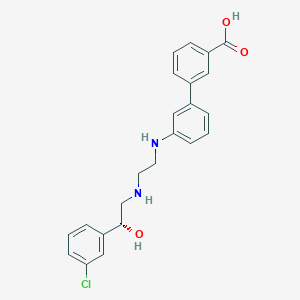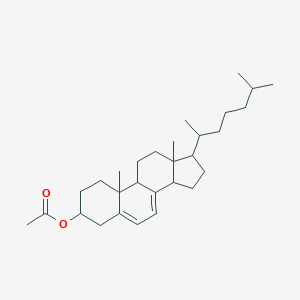
7-脱氢胆固醇乙酸酯
描述
7-Dehydrocholesterol acetate is a compound with the molecular formula C29H46O2 . It is a derivative of 7-Dehydrocholesterol, a zoosterol that functions as a cholesterol precursor and is converted to vitamin D3 in the skin . It is also used as an intermediate in the synthesis of Zymostenol, a sterol intermediate in the biosynthesis of cholesterol .
Synthesis Analysis
The synthesis of 7-dehydrocholesterol acetate involves the conversion of 7-oxocholesterol acetate into 7-dehydrocholesterol acetate by the Bamford-Stevens reaction . The efficiency of this reaction has been improved by the presence of O,N-bis(trimethylsilyl) acetamide in the reaction medium .Molecular Structure Analysis
The molecular structure of 7-Dehydrocholesterol acetate is characterized by its molecular formula C29H46O2 and a molecular weight of 426.7 g/mol . The IUPAC name of the compound is [(3S,9S,10R,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate .Chemical Reactions Analysis
The chemical reactions involving 7-dehydrocholesterol acetate are primarily related to its role as an intermediate in the synthesis of Zymostenol . The conversion of 7-oxocholesterol acetate into 7-dehydrocholesterol acetate by the Bamford-Stevens reaction is a key step in this process .科学研究应用
维生素 D 光生物学研究
7-脱氢胆固醇乙酸酯在维生素 D 光生物学研究中至关重要。 一种新的方法已被开发用于测量人体皮肤中的 7-脱氢胆固醇 (7DHC) 浓度,这对于理解 UVB 照射后维生素 D 的合成至关重要 . 这项研究对于深入了解维持钙稳态以及维生素 D 在骨骼肌肉健康、免疫功能以及潜在的预防某些癌症和感染中的作用至关重要 .
类固醇药物前体
在生物医药领域,7-脱氢胆固醇乙酸酯用作多种昂贵类固醇药物的前体。 其生物合成途径已在酿酒酵母中重新设计,以提高 7-DHC 的产量,然后用于制造治疗骨病、增强免疫力以及降低心血管疾病风险的活性维生素 D3 形式 .
工业生产提升
通过优化酵母中的生物合成途径,7-DHC 的工业生产取得了重大进展。 这使得迄今为止报道的 7-DHC 滴度最高,标志着工业生产 7-DHC 和开发用于医疗应用的类固醇的里程碑 .
分析化学技术
分析化学: 7-脱氢胆固醇乙酸酯在开发用于检测和量化人体皮肤小样本中 7DHC 的精确且准确的分析方法中发挥作用。 这是通过先进的液相色谱-串联质谱 (LC-MS/MS) 技术实现的,这些技术对于维生素 D 研究至关重要 .
微生物生物技术
在微生物生物技术中,酿酒酵母中 7-DHC 生物合成的重新设计代表着向前迈出的重要一步。 通过改变酵母的代谢途径,研究人员可以更有效地生产 7-DHC,这对于微生物生产药用重要物质至关重要 .
合成方法
天然化合物化学利用 7-脱氢胆固醇乙酸酯合成其他甾醇。 例如,它可以通过 Bamford-Stevens 反应等反应转化为其他化合物,展示了其在合成化学应用中的多功能性 .
作用机制
Target of Action
7-Dehydrocholesterol acetate (7-DHC) is a sterol that functions as a precursor for several steroidal drugs . It primarily targets the ferroptosis pathway , a form of regulated cell death driven by iron-dependent lipid peroxidation . The key enzymes in the distal cholesterol synthesis pathway regulate the sensitivity to ferroptosis by controlling the levels of 7-DHC .
Mode of Action
7-DHC acts as an endogenous suppressor of ferroptosis . It exerts its action by transferring the peroxidation pathway of phospholipids, thereby protecting cells from phospholipid peroxidation on the plasma and mitochondrial membranes . This action reduces ferroptosis, a form of cell death that is associated with various diseases, including cancer, degenerative diseases, and organ ischemia-reperfusion injury (IRI) .
Biochemical Pathways
7-DHC is a metabolic intermediate in the cholesterol biosynthesis pathway . It is synthesized by the enzyme SC5D (sterol-C5-desaturase) and metabolized by the enzyme DHCR7 (7-dehydrocholesterol reductase) for cholesterol synthesis . As an unsaturated sterol, 7-DHC contains a 5,7-diene in its B-ring, which can act as a potent hydrogen atom donor for fatty acid peroxide free radicals .
Result of Action
The action of 7-DHC results in the protection of cells from ferroptosis . By controlling the levels of 7-DHC, cells can regulate their sensitivity to ferroptosis . This has significant therapeutic implications, as it suggests that controlling the levels of 7-DHC through drugs could be a promising strategy for treating cancer and IRI .
Action Environment
The action of 7-DHC can be influenced by environmental factors. For example, UV irradiation can directly convert 7-DHC to vitamin D3 . This conversion enables humans to manufacture vitamin D3, which is used to prevent and treat rickets and other bone diseases, improve immunity, and reduce the risk of cardiovascular disease . Therefore, the action, efficacy, and stability of 7-DHC can be influenced by factors such as exposure to sunlight.
安全和危害
Handling of 7-Dehydrocholesterol acetate should be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients. It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use of personal protective equipment and chemical impermeable gloves is advised .
未来方向
生化分析
Biochemical Properties
7-Dehydrocholesterol acetate interacts with various enzymes and proteins in the body. It is an intermediate in the synthesis of Zymostenol, which is a derivative of Zymosterol, an sterol intermediate in the biosynthesis of cholesterol . The enzyme 7-dehydrocholesterol reductase (DHCR7) plays a crucial role in its metabolism .
Cellular Effects
7-Dehydrocholesterol acetate has significant effects on various types of cells and cellular processes. It has been identified as a lipid-soluble antioxidant that protects cells from ferroptosis, a cell death pathway triggered by iron-catalyzed phospholipid peroxidation . This indicates that 7-Dehydrocholesterol acetate can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of 7-Dehydrocholesterol acetate involves its conversion into 7-Dehydrocholesterol by the Bamford-Stevens reaction . It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-Dehydrocholesterol acetate change over time. For instance, in a 96-hour shaker flask fermentation, the 7-Dehydrocholesterol titer was 649.5 mg/L by de novo synthesis . This indicates the product’s stability, degradation, and long-term effects on cellular function observed in in vitro studies.
Metabolic Pathways
7-Dehydrocholesterol acetate is involved in the cholesterol biosynthesis pathway . It interacts with enzymes such as lathosterol oxidase (lathosterol 5-desaturase), which is involved in the biosynthesis of cholesterol .
Transport and Distribution
It is known that cholesterol, a closely related compound, is predominantly localized to cell membranes, where it interacts with adjacent lipids to regulate rigidity, fluidity, and permeability of the bilayer .
Subcellular Localization
Related enzymes involved in sterol biosynthesis, such as DHCR24, have been found to be expressed in the endoplasmic reticulum and nuclear envelope .
属性
IUPAC Name |
[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H46O2/c1-19(2)8-7-9-20(3)25-12-13-26-24-11-10-22-18-23(31-21(4)30)14-16-28(22,5)27(24)15-17-29(25,26)6/h10-11,19-20,23,25-27H,7-9,12-18H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACGNVBRAISEVDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2=CC=C4C3(CCC(C4)OC(=O)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H46O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1059-86-5 | |
| Record name | Cholesta-5, acetate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=226869 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What can you tell us about the reactivity of 7-Dehydrocholesterol acetate based on the provided research?
A1: One of the papers [] investigates the ozonolysis of 7-Dehydrocholesterol acetate peroxide. This reaction involves the cleavage of carbon-carbon double bonds by ozone. While the abstract doesn't detail the specific products or mechanism, it highlights the compound's reactivity towards ozone. This reactivity stems from the presence of double bonds in its structure, a characteristic feature of cholesterol derivatives.
Q2: What are the research papers about?
A2: The research papers focus on the chemical synthesis and reactions of 7-Dehydrocholesterol acetate:
- The first paper [] details a method for the "Synthesis of 7-dehydrocholesterol acetate." While the abstract doesn't provide specifics about the synthesis route, it implies the successful development of a procedure to obtain this compound.
- The second paper [] investigates the "Ozonolysis of 7-dehydrocholesterol acetate peroxide." This study likely explores the products and mechanism of the reaction between ozone and a peroxide derivative of 7-Dehydrocholesterol acetate.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(6R,7R)-7-{[(2Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(ethoxyimino)acetyl]amino}-3-{[4-(1-methylpyridinium-4-yl)-1,3-thiazol-2-yl]sulfanyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B109729.png)
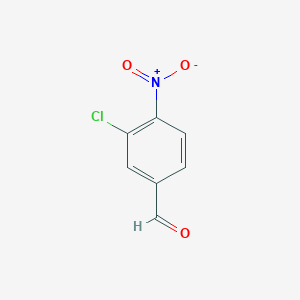
![2,5,8,11,14-Pentaoxabicyclo[13.4.0]nonadeca-1(15),16,18-triene-17-carboxylic acid](/img/structure/B109747.png)

![2,7-Diazaspiro[4.4]nonan-3-one](/img/structure/B109751.png)

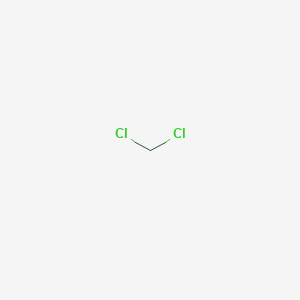
![1-[3,4-Bis(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B109768.png)
